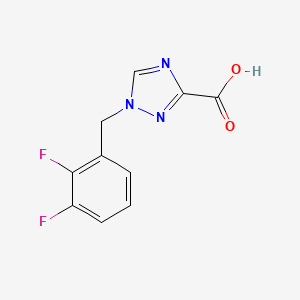

1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

1-(2,3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a 2,3-difluorobenzyl group at the N1 position and a carboxylic acid moiety at C3. The 2,3-difluorobenzyl substituent likely enhances lipophilicity and metabolic stability, as fluorine atoms are known to influence electronic properties and bioavailability in medicinal chemistry .

Properties

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-7-3-1-2-6(8(7)12)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNLYVBWNHLIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CN2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

Benzyl Derivative Preparation: The starting material, 2,3-difluorobenzyl bromide, is reacted with a suitable nucleophile to form the benzyl derivative.

Triazole Formation: The benzyl derivative undergoes cyclization to form the triazole ring. This step often involves the use of reagents such as hydrazine and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common. Reagents such as sodium hydroxide or other strong bases can be used to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

Substitution: Sodium hydroxide, potassium carbonate, and various amines.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and alcohols.

Reduction: Alcohols, amines, and hydrocarbons.

Substitution: Amides, esters, and ethers.

Scientific Research Applications

Antiepileptic Properties

One of the most notable applications of 1-(2,3-difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is its use as an antiepileptic agent. The compound has been linked to pharmacological properties that make it effective in treating epilepsy. The mechanism involves modulation of neurotransmitter release and stabilization of neuronal membranes, which can help prevent seizure activity. The crystal modifications of this compound have been explored for their stability and efficacy in pharmaceutical formulations aimed at epilepsy treatment .

Pharmaceutical Formulations

The compound is utilized in various pharmaceutical formulations due to its favorable pharmacokinetic properties. It can be incorporated into drug delivery systems that enhance bioavailability and therapeutic efficacy. For instance, studies have shown that formulations containing this compound can achieve sustained release profiles, making them suitable for chronic conditions requiring long-term management .

Biodegradable Polymers

Research indicates that derivatives of 1-(2,3-difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid can be integrated into biodegradable polymer matrices. These materials are being studied for use in medical implants and drug delivery systems that require gradual degradation within the body without causing adverse effects. The incorporation of this compound enhances the mechanical properties and degradation rates of the polymers .

Synthesis Techniques

The synthesis of 1-(2,3-difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to streamline the production process .

Characterization Methods

Characterization of the synthesized compound is crucial for understanding its properties and potential applications. Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography are commonly used to confirm the structure and purity of the compound. These methods provide insights into the molecular interactions and stability of different crystal forms .

Clinical Trials

Several clinical trials have investigated the efficacy of formulations containing 1-(2,3-difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid in patients with epilepsy. Results indicate a significant reduction in seizure frequency compared to baseline measurements. The trials also assessed safety profiles, demonstrating a favorable tolerance among participants .

Material Performance Studies

Studies evaluating biodegradable polymers incorporating this compound have shown promising results in terms of mechanical strength and degradation rates. In vivo studies involving animal models demonstrated effective bone healing with minimal inflammatory response when using implants made from these materials .

Mechanism of Action

The mechanism by which 1-(2, 3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Observations :

- Fluorine or chlorine at the aryl group enhances electronegativity and binding interactions with biological targets .

- Bulky substituents (e.g., isopropyl) at C5 may sterically hinder target binding but improve metabolic stability .

Antibacterial Activity

Compounds with oxadiazole or oxadiazolone moieties exhibit notable antibacterial effects. For example:

- 1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid demonstrated activity against Gram-positive and Gram-negative bacteria, attributed to its oxadiazole ring, which mimics bacterial cell wall precursors .

Antitumor Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid showed a growth inhibition (GP) value of 68.09% against NCI-H522 lung cancer cells, linked to its trifluoromethyl group enhancing cellular uptake .

- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate achieved GP = 70.94%, suggesting pyridyl substituents improve target specificity .

COX-2 Inhibition

- 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives exhibited COX-2 inhibitory activity via pharmacophore interactions, including hydrogen bonding with pyridyl nitrogen and hydrophobic interactions with the triazole core .

Table 1: Physicochemical Properties

Biological Activity

1-(2,3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is a synthetic compound characterized by a triazole ring and a difluorobenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C10H7F2N3O2

- Molecular Weight : 239.18 g/mol

- CAS Number : 1996875-29-6

The biological activity of 1-(2,3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways by binding to these targets, which can lead to therapeutic effects in different disease models.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The compound exhibits significant antifungal activity against various strains of fungi. For instance:

The mechanism involves inhibition of ergosterol synthesis, disrupting fungal cell membrane integrity .

Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated against several Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.125 | Effective against MRSA |

| Escherichia coli | 0.5 | Broad-spectrum activity |

| Pseudomonas aeruginosa | 1.0 | Significant resistance observed |

The compound's antibacterial action is linked to its ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Anticancer Activity

Preliminary investigations into the anticancer properties of 1-(2,3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid have shown promising results:

| Cancer Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| MDA-MB-231 (breast cancer) | >100 | Low cytotoxicity observed |

| PC3 (prostate cancer) | >100 | Potential for further study |

The low cytotoxicity against normal cells indicates a selective action towards cancerous cells .

Study on Antifungal Activity

A study published in PMC demonstrated that compounds similar to 1-(2,3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid exhibited enhanced antifungal activity compared to traditional antifungals like fluconazole. The study involved various derivatives and highlighted the importance of structural modifications in enhancing efficacy .

Evaluation of Antibacterial Properties

In another case study focusing on antibacterial properties, derivatives were tested against resistant strains of bacteria. The results indicated that modifications in the triazole structure significantly improved potency against multi-drug resistant pathogens .

Q & A

Q. What are the standard synthetic routes for 1-(2,3-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid, and how are intermediates validated?

Synthesis typically involves condensation of hydrazine derivatives with carbonyl-containing precursors, followed by cyclization. For example, analogous triazole derivatives are synthesized via refluxing substituted hydrazones with formaldehyde in ethanol, catalyzed by p-toluenesulfonic acid, yielding cyclized triazole cores . Intermediates are validated using HPLC purity analysis (>95%) and 1H/13C NMR to confirm structural integrity. X-ray crystallography (as in –7) is critical for unambiguous confirmation of regiochemistry and stereoelectronic effects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : 1H and 19F NMR resolve substituent effects (e.g., difluorobenzyl group coupling patterns) .

- X-ray Crystallography : Determines bond lengths (e.g., triazole ring planarity: 0.003 Å deviation in C–C bonds) and dihedral angles (e.g., 3.6° between triazole and difluorobenzyl rings) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Q. What are the primary pharmacological targets of 1,2,4-triazole-3-carboxylic acid derivatives?

These derivatives are studied for anti-inflammatory , antimicrobial , and anticancer activities. For instance, diaryltriazoles inhibit cyclooxygenase-2 (COX-2) with IC50 values <1 µM, as shown in anti-inflammatory assays . Structural analogs with fluorinated substituents exhibit enhanced metabolic stability and target binding due to electronegativity and lipophilicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the 2,3-difluorobenzyl group to the triazole core?

Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.

- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity for 1,4-disubstituted triazoles .

- Temperature Control : Reflux in ethanol (78°C) vs. microwave-assisted synthesis (120°C) reduces side-product formation .

Yield optimization may require DoE (Design of Experiments) to balance reaction time (e.g., 10–12 hours) and reagent stoichiometry (1:1.2 molar ratio of triazole to benzyl halide) .

Q. How do structural modifications (e.g., fluorine position, carboxylate groups) influence bioactivity and pharmacokinetics?

- Fluorine Substitution : 2,3-Difluorobenzyl groups increase membrane permeability (logP ~2.5) and resistance to oxidative metabolism. Meta-fluorine enhances π-stacking with aromatic residues in target proteins .

- Carboxylic Acid Moieties : Improve solubility (cLogS ~-3.2) but may reduce oral bioavailability. Ester prodrugs (e.g., methyl esters) are often used in vivo to enhance absorption .

- SAR Studies : Replace the carboxylate with hydroxamic acid to modulate metalloenzyme inhibition (e.g., HDACs), as seen in analogous triazole derivatives .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

- Assay Conditions : Varying cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or inflammatory stimuli (LPS vs. TNF-α) yield divergent IC50 values .

- Structural Ambiguity : Regiochemical differences (1,2,4- vs. 1,2,3-triazoles) or uncharacterized stereoisomers. Always validate structures via X-ray .

- Pharmacokinetic Variability : Differences in metabolic stability (e.g., CYP450-mediated oxidation of benzyl groups) across species .

Q. What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of this compound?

- Rodent Models : Carrageenan-induced paw edema (acute inflammation) or collagen-induced arthritis (chronic inflammation). Dose-response studies (10–50 mg/kg, oral) with celecoxib as a positive control .

- Biomarker Analysis : Measure serum IL-6, TNF-α, and COX-2 levels via ELISA. Histopathology assesses tissue infiltration .

- PK/PD Integration : Monitor plasma half-life (t1/2 ~4–6 hours) and correlate with efficacy thresholds .

Methodological Considerations

Q. What strategies mitigate toxicity risks during preclinical development?

- Ulcerogenicity Screening : Assess gastrointestinal toxicity via rat models (e.g., 28-day oral dosing). Carboxylate derivatives show lower ulcerogenic potential than nonsteroidal anti-inflammatory drugs (NSAIDs) .

- hERG Assays : Evaluate cardiac safety (IC50 >10 µM for hERG channel inhibition). Fluorinated triazoles generally exhibit favorable profiles due to reduced basicity .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular Docking : Use COX-2 crystal structures (PDB: 5KIR) to predict binding modes. Difluorobenzyl groups occupy hydrophobic pockets near Val523 .

- MD Simulations : Analyze triazole ring flexibility and hydrogen-bonding with catalytic residues (e.g., Tyr355) over 100-ns trajectories .

- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2 >5 × 10⁻6 cm/s) and CYP inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.